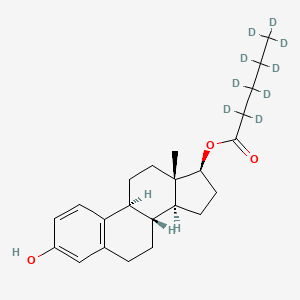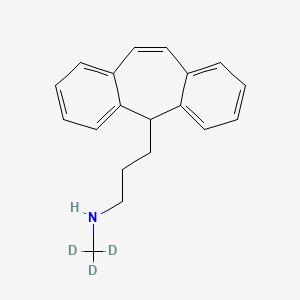
Protriptyline-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Protriptyline-d3 is a deuterated form of protriptyline, a tricyclic antidepressant. This compound is used primarily as an internal standard in various analytical methods, such as gas chromatography and liquid chromatography, due to its stable isotopic labeling. Protriptyline itself is known for its use in the treatment of depression and attention-deficit hyperactivity disorder (ADHD) under the trade name Vivactil .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Protriptyline-d3 involves the incorporation of deuterium atoms into the protriptyline molecule. This is typically achieved through the use of deuterated reagents or solvents during the chemical synthesis process. The specific synthetic route may vary, but it generally involves the following steps:
Formation of the tricyclic ring system: This involves the cyclization of appropriate precursors to form the dibenzocycloheptene structure.
Introduction of the N-methylpropanamine side chain: This step involves the alkylation of the tricyclic core with N-methylpropanamine.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents or solvents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
化学反応の分析
Types of Reactions: Protriptyline-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions.
Major Products: The major products formed from these reactions include N-oxide derivatives, reduced forms of this compound, and substituted derivatives depending on the specific reaction conditions .
科学的研究の応用
Protriptyline-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in gas chromatography and liquid chromatography for the quantification of protriptyline in biological samples.
Clinical Toxicology: Employed in the analysis of biological fluids to monitor therapeutic drug levels and detect potential drug abuse.
Forensic Analysis: Utilized in forensic toxicology to identify and quantify protriptyline in post-mortem samples.
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of protriptyline in the body.
作用機序
Protriptyline-d3, being an isotopically labeled form of protriptyline, shares the same mechanism of action. Protriptyline acts by inhibiting the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and alleviation of depressive symptoms. The compound also exhibits affinity for histamine H1 receptors, alpha-1 adrenergic receptors, and muscarinic receptors, contributing to its sedative, hypotensive, and anticholinergic effects .
類似化合物との比較
Amitriptyline: Another tricyclic antidepressant with similar pharmacological properties.
Nortriptyline: A metabolite of amitriptyline with similar therapeutic effects.
Imipramine: A tricyclic antidepressant used for the treatment of depression and enuresis.
Uniqueness of Protriptyline-d3: this compound is unique due to its stable isotopic labeling, which makes it an invaluable tool in analytical and pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and differentiation from the non-deuterated form .
特性
分子式 |
C19H21N |
|---|---|
分子量 |
266.4 g/mol |
IUPAC名 |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)-N-(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C19H21N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3/i1D3 |
InChIキー |
BWPIARFWQZKAIA-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])NCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13 |
正規SMILES |
CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



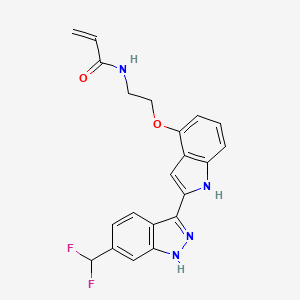
![3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410000.png)
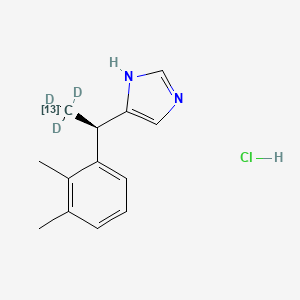
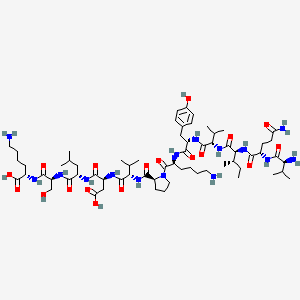
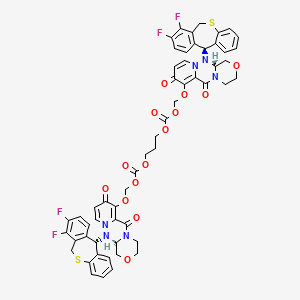

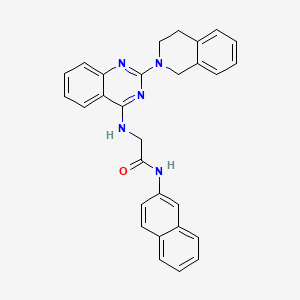
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410037.png)
